1-(4-Aminobenzylthio)-beta-D galactopyranose
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Overview
Description
1-(4-Aminobenzylthio)-beta-D galactopyranose is a chemical compound with the molecular formula C13H19NO5S. It is also known by its systematic name, (2S,3R,4S,5R,6R)-2-[(4-Aminobenzyl)sulphanyl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol This compound is characterized by the presence of a galactopyranose moiety linked to a 4-aminobenzylthio group
Preparation Methods
The synthesis of 1-(4-Aminobenzylthio)-beta-D galactopyranose typically involves the reaction of 4-aminobenzylthiol with a suitable galactopyranose derivative. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
1-(4-Aminobenzylthio)-beta-D galactopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylthio group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Aminobenzylthio)-beta-D galactopyranose has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Mechanism of Action
The mechanism of action of 1-(4-Aminobenzylthio)-beta-D galactopyranose involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. It may also interact with cellular receptors or proteins, modulating their activity and triggering downstream signaling pathways .
Comparison with Similar Compounds
1-(4-Aminobenzylthio)-beta-D galactopyranose can be compared to other similar compounds, such as:
4-Aminobenzyl 1-Thio-beta-D-galactopyranoside: This compound shares a similar structure but differs in the specific functional groups attached to the galactopyranose moiety.
4-Aminobenzylthio-beta-D-glucopyranose: Similar to the galactopyranose derivative, but with a glucose moiety instead of galactose.
4-Aminobenzylthio-beta-D-mannopyranose: Another similar compound with a mannose moiety.
The uniqueness of this compound lies in its specific structural configuration and the presence of the 4-aminobenzylthio group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
35785-20-7 |
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Molecular Formula |
C13H19NO5S |
Molecular Weight |
301.36 g/mol |
IUPAC Name |
2-[(4-aminophenyl)methylsulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H19NO5S/c14-8-3-1-7(2-4-8)6-20-13-12(18)11(17)10(16)9(5-15)19-13/h1-4,9-13,15-18H,5-6,14H2 |
InChI Key |
VNOKYKUWHBAQKG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CSC2C(C(C(C(O2)CO)O)O)O)N |
Canonical SMILES |
C1=CC(=CC=C1CSC2C(C(C(C(O2)CO)O)O)O)N |
Synonyms |
(4-Aminophenyl)methyl 1-Thio-β-D-galactopyranoside; |
Origin of Product |
United States |
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